

An In-depth Technical Guide to 3-Allylazetidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Allylazetidine, a substituted saturated four-membered azaheterocycle, represents a potentially valuable building block in medicinal chemistry and organic synthesis. Its structural motif, combining a strained azetidine ring with a reactive allyl group, offers unique opportunities for the development of novel chemical entities. This technical guide provides a summary of the currently available information on the chemical properties and structure of **3-Allylazetidine**. Despite extensive searches of scientific literature and chemical databases, specific experimental data such as melting point, boiling point, and detailed protocols for its synthesis remain elusive. Furthermore, no information regarding its biological activity or involvement in signaling pathways has been reported to date. This document compiles the known computed and structural data and presents a generalized synthetic approach to molecules of this class.

Chemical Structure and Identifiers

The fundamental structure of **3-Allylazetidine** consists of an azetidine ring substituted at the 3-position with an allyl group (a prop-2-en-1-yl group).

Table 1: Chemical Identifiers for 3-Allylazetidine



Identifier	Value	Source
IUPAC Name	3-(prop-2-en-1-yl)azetidine	MolWiki[1]
CAS Number	1630906-82-9	MolWiki[1]
Molecular Formula	C ₆ H ₁₁ N	MolWiki[1]
Molecular Weight	97.16 g/mol	MolWiki[1]
Canonical SMILES	C=CCC1CNC1	MolWiki[1]
InChI	InChI=1S/C6H11N/c1-2-3-6-4- 7-5-6/h2,6-7H,1,3-5H2	MolWiki[1]
InChIKey	RXJXOVZCNNKSGW- UHFFFAOYSA-N	MolWiki[1]

Physicochemical Properties

Detailed experimental physicochemical data for **3-Allylazetidine** are not readily available in the current body of scientific literature. The following table summarizes computed properties that can provide an estimation of its chemical behavior.

Table 2: Computed Physicochemical Properties of 3-Allylazetidine

Property	Value	Source
LogP	0.76	MolWiki[1]
Hydrogen Bond Donors	1	MolWiki[1]
Hydrogen Bond Acceptors	1	MolWiki[1]

Note: The lack of experimentally determined data such as boiling point, melting point, pKa, and solubility limits a comprehensive understanding of the compound's behavior in various experimental conditions.

Spectroscopic Data



While it is known that NMR spectral data for **3-Allylazetidine** exists, specific, assigned chemical shifts and coupling constants have not been published in readily accessible sources. For researchers planning to work with this compound, the following are expected ¹H and ¹³C NMR chemical shift ranges for the core structural motifs, based on general principles of NMR spectroscopy.

- ¹H NMR: Protons on the azetidine ring are expected to appear in the range of 2.5-4.0 ppm. The allylic protons would be observed between 2.0 and 2.5 ppm, while the vinyl protons would be in the 5.0-6.0 ppm region. The NH proton would likely be a broad singlet.
- 13C NMR: The carbons of the azetidine ring would likely resonate in the range of 30-50 ppm. The allylic carbon would be expected around 35-45 ppm, and the vinyl carbons between 115 and 140 ppm.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-Allylazetidine** is not available in the reviewed literature. However, a general approach for the synthesis of 3-substituted azetidines can be inferred from established methods in heterocyclic chemistry. One common strategy involves the cyclization of a suitably functionalized acyclic precursor.

A plausible synthetic route could involve the following key steps, illustrated in the workflow diagram below. This represents a generalized approach and would require optimization for the specific synthesis of **3-Allylazetidine**.

Caption: Generalized workflow for the synthesis of 3-substituted azetidines.

Signaling Pathways and Biological Activity

There is currently no published research detailing the biological activity of **3-Allylazetidine** or its interaction with any known signaling pathways. The azetidine scaffold is present in a number of biologically active compounds and is considered a valuable motif in drug discovery due to its ability to introduce conformational rigidity and act as a bioisostere. However, the specific biological effects of the 3-allyl substitution on the azetidine ring have not been investigated.

Due to the absence of this information, a diagram of a signaling pathway involving **3-Allylazetidine** cannot be provided.



Conclusion

3-Allylazetidine is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. This guide has summarized the available structural and computed physicochemical data. However, a significant lack of published experimental data, including a detailed synthesis protocol and biological activity, is a clear limitation for researchers in the field. Further investigation is required to fully characterize this compound and to explore its potential applications in drug development and as a chemical probe. The generalized synthetic workflow provided can serve as a starting point for the development of a robust synthesis of **3-Allylazetidine**, which would be a crucial step in enabling future research.

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References

- 1. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Allylazetidine: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1652912#3-allylazetidine-chemical-properties-and-structure]

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